1-Cyclopentyl-2-fluoroethanone

Description

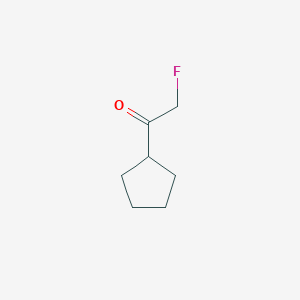

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11FO |

|---|---|

Molecular Weight |

130.16 g/mol |

IUPAC Name |

1-cyclopentyl-2-fluoroethanone |

InChI |

InChI=1S/C7H11FO/c8-5-7(9)6-3-1-2-4-6/h6H,1-5H2 |

InChI Key |

SVSNZVBLKGOFGU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(=O)CF |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopentyl 2 Fluoroethanone and Analogous Alpha Fluoroketones

Direct Fluorination Strategies

Direct fluorination strategies involve the introduction of a fluorine atom onto a pre-existing ketone or its precursor in a single step. These methods are often desirable for their atom economy and straightforwardness.

Electrophilic Fluorination Approaches

Electrophilic fluorination is a common method for the synthesis of α-fluoroketones. alfa-chemistry.com This approach utilizes reagents that deliver an electrophilic fluorine species ("F+") to a nucleophilic carbon atom, typically the α-carbon of a ketone via its enol or enolate form. alfa-chemistry.comsapub.org

One of the most widely used electrophilic fluorinating agents is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™. sapub.org This reagent is favored for being a user-friendly, stable, and non-volatile solid. The fluorination of ketones with Selectfluor is often proposed to proceed through the attack of the enol or enolate on the electrophilic fluorine atom of the reagent. sapub.org

The regioselectivity of the fluorination can be influenced by both steric and electronic factors. sapub.org In some cases, difluorination can occur, which may be a competing side reaction. sapub.org Organocatalysis has been employed to achieve highly enantioselective α-fluorination of cyclic ketones, providing access to chiral α-fluoroketones. acs.orgnih.gov For instance, primary amine catalysts derived from Cinchona alkaloids have been shown to be effective in promoting the asymmetric fluorination of various cyclic ketones, including cyclopentanone. acs.orgnih.gov

| Reagent | Substrate Type | Key Features |

| Selectfluor™ (F-TEDA-BF₄) | Ketones (cyclic & acyclic) | Mild, stable, widely used. sapub.org |

| N-Fluorobenzenesulfonimide (NFSI) | Ketones | Used in enantioselective organocatalysis. acs.org |

| Acetyl hypofluorite (AcOF) | Ketene acetals (from acids/esters) | Fast reaction, suitable for ¹⁸F labeling. nih.gov |

Nucleophilic Fluorination Methodologies

Nucleophilic fluorination methods typically involve the displacement of a leaving group at the α-position of a carbonyl compound with a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). alfa-chemistry.com This SN2-type reaction is a classical approach to forming C-F bonds. alfa-chemistry.com Common substrates for this transformation are α-haloketones, where the halogen atom is substituted by fluoride. beilstein-journals.org

Challenges in nucleophilic fluorination can include the low nucleophilicity and high basicity of fluoride ions, which can lead to competing elimination reactions. alfa-chemistry.com To overcome these issues, various strategies have been developed, such as the use of phase-transfer catalysts or specialized fluoride sources like triethylamine trihydrofluoride (TEA·3HF). organic-chemistry.org

A more recent development involves reversing the polarity of the typical enolate intermediate. By generating an "enolate cation" equivalent, it becomes possible to use nucleophilic fluorinating agents for the direct α-C-H fluorination of carbonyl compounds, particularly amides. nih.gov

Radical Fluorination Pathways

Radical-based methods offer an alternative approach to the synthesis of fluorinated ketones. sioc-journal.cn These pathways often involve the generation of a carbon-centered radical at the desired position, which is then trapped by a fluorine atom source.

Visible-light photoredox catalysis has emerged as a powerful tool for radical fluorination. organic-chemistry.org For instance, ketones can act as directing groups in the photocatalytic sp³ C–H fluorination of rigid cyclic systems, allowing for selective β- and γ-fluorination using Selectfluor as the fluorine source and benzil as a photosensitizer. While this method typically targets positions other than the α-carbon, it highlights the utility of radical processes in C-F bond formation. The mechanism is thought to involve a single-electron transfer (SET) process. organic-chemistry.orgnih.gov

Indirect Synthetic Routes

Indirect routes to α-fluoroketones involve the formation of the fluorinated ketone from a different functional group, often through a multi-step sequence or a rearrangement reaction.

Synthesis from Carboxylic Acids via Decarboxylation

Decarboxylative fluorination represents a powerful strategy for converting readily available carboxylic acids into fluorinated compounds. ingentaconnect.comnih.govnih.gov This approach is advantageous due to the wide availability of carboxylic acids and the release of CO₂ as a benign byproduct. ingentaconnect.comnih.gov

For the synthesis of α-fluoroketones, a relevant transformation is the decarboxylative fluorination of β-keto carboxylic acids. organic-chemistry.org Using an electrophilic fluorinating reagent like Selectfluor, tertiary β-keto carboxylic acids can be converted to the corresponding α-fluoroketones in good yields, often without the need for a catalyst or base. organic-chemistry.orgorganic-chemistry.org

Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids using a nucleophilic fluoride source has also been developed, offering an alternative to methods that rely on more expensive electrophilic reagents. acs.org Additionally, visible light-promoted photoredox catalysis can achieve the decarboxylative fluorination of aliphatic carboxylic acids to produce alkyl fluorides. organic-chemistry.org

| Starting Material | Reagent(s) | Key Features |

| β-Keto carboxylic acids | Electrophilic fluorinating agent (e.g., Selectfluor) | Catalyst- and base-free conditions possible. organic-chemistry.orgorganic-chemistry.org |

| Aliphatic carboxylic acids | AgNO₃, Selectfluor | Silver-catalyzed method. nih.gov |

| Aliphatic carboxylic acids | Ir photocatalyst, Selectfluor, visible light | Photoredox-catalyzed reaction. organic-chemistry.org |

| Aliphatic carboxylic acids | Silver catalyst, nucleophilic fluoride source | Utilizes less expensive fluoride sources. acs.org |

Derivations from Vinyl Azides

A mild and efficient method for synthesizing α-fluoroketones involves the fluorination of vinyl azides. organic-chemistry.orgnih.govacs.org Vinyl azides are versatile building blocks in organic synthesis. nih.gov

In this protocol, a vinyl azide is treated with Selectfluor in the presence of a base and water. organic-chemistry.orgacs.org The reaction is proposed to proceed through a single-electron transfer (SET) from the vinyl azide to Selectfluor, followed by a fluorine atom transfer. organic-chemistry.orgnih.govacs.org The resulting intermediate reacts with water, ultimately eliminating hydrazoic acid (HN₃) to furnish the α-fluoroketone. acs.org

This transition-metal-free method demonstrates good functional group tolerance and can be applied to a variety of substrates, including cyclic vinyl azides, to produce the corresponding α-fluoroketones in moderate to good yields. organic-chemistry.orgacs.org

Transformations of Allylic Alcohols

A facile method for synthesizing α-fluoro ketones involves the isomerization of allylic alcohols to enolates (or enols), followed by a reaction with an electrophilic fluorine source. organic-chemistry.orgorganic-chemistry.org This transformation can be efficiently catalyzed by [Cp*IrCl2]2. The reaction proceeds under mild conditions, typically at 25–30 °C in an air atmosphere, and demonstrates high regioselectivity, with the carbon-fluorine bond forming exclusively at the olefinic carbon of the initial allylic alcohol. organic-chemistry.org

This method is compatible with a range of functional groups, including aromatic rings and additional enolizable methylene groups. organic-chemistry.org Both aliphatic and aromatic allylic alcohols can be converted into their corresponding α-fluoro ketones in good yields. organic-chemistry.org The proposed mechanism involves the formation of an iridium-hydride intermediate which facilitates the isomerization, followed by fluorination with an electrophilic reagent like Selectfluor®. organic-chemistry.org However, the process is less effective for substrates containing nitrogen groups, primary allylic alcohols, or those that are sterically hindered. organic-chemistry.org

Table 1: Iridium-Catalyzed Synthesis of α-Fluoro Ketones from Allylic Alcohols

| Entry | Allylic Alcohol Substrate | Product | Yield (%) |

| 1 | 1-Phenylprop-2-en-1-ol | 2-Fluoro-1-phenylpropan-1-one | 85 |

| 2 | 1-(4-Methoxyphenyl)prop-2-en-1-ol | 2-Fluoro-1-(4-methoxyphenyl)propan-1-one | 81 |

| 3 | 1-Cyclohexylprop-2-en-1-ol | 1-Cyclohexyl-2-fluoropropan-1-one | 75 |

| 4 | 4-Phenylbut-3-en-2-ol | 4-Fluoro-3-phenylbutan-2-one | 78 |

Gold-Catalyzed Insertion Reactions

Gold catalysts have proven effective in synthesizing α-fluoroketones from various unsaturated precursors. One approach involves the gold-catalyzed addition of N-oxides to alkynes, which generates a gold carbene intermediate. This intermediate then undergoes an insertion of hydrogen fluoride (HF) to yield the α-fluoroketone. nih.gov This method provides excellent chemical yields for a wide array of alkyne substrates and shows good tolerance for different functional groups. nih.gov

Another gold-catalyzed strategy utilizes a partnership with the electrophilic fluorinating agent Selectfluor. This allows for a mild and rapid oxyfluorination of aldehyde-yne and alkynylaryl ketone derivatives, producing highly valuable α-fluoroketones in good to excellent yields. bohrium.comresearchgate.net The reaction is believed to proceed through a sequential gold-catalyzed regioselective hydration of the alkyne, followed by the α-fluorination step. bohrium.com Furthermore, propargyl acetates can be converted to α-fluoroenones through a gold-catalyzed rearrangement-fluorination cascade, which involves a 3,3-sigmatropic shift followed by electrophilic fluorination of an allenyl acetate intermediate. kcl.ac.uk

Synthesis from Hydrazone Fatty Chain Monoketones

A method has been developed for the synthesis of α-fluorinated ketones starting from hydrazone derivatives of aliphatic chain monoketones. google.com This process, belonging to the field of organic chemical synthesis, leverages the unique properties conferred by fluorine atoms, such as their small van der Waals radius and the high bond energy of the C-F bond. google.com The reaction typically involves a hydrazone and a compound of formula 2 (not specified in the source) in a solvent such as acetonitrile. The molar ratio of the hydrazone to the compound of formula 2 is preferably between 1:1 and 1:5. google.com This method provides a pathway to α-fluorinated ketones from readily available monoketone starting materials. google.com

Elimination Reactions from Alpha-Chloro-Alpha-Fluoroketones

Alpha-fluoroenones can be synthesized through a two-step process starting from α-fluoro-β-oxocarboxylic acids. The first step is a decarboxylative chlorination to afford α-chloro-α-fluoroketones. researchgate.net These intermediates can then undergo a base-mediated elimination reaction to yield the corresponding α-fluoroenones. researchgate.net This methodology has been successfully applied to the synthesis of both cyclic and acyclic α-fluoroenones, including aromatic and aliphatic variants, in good yields. researchgate.net The precursor α-chloro-α-fluoro ketones can be synthesized enantioselectively via the decarboxylative chlorination of α-chloro-β-ketocarboxylic acids using a chiral amine catalyst, achieving up to 90% enantiomeric excess (ee). researchgate.net The synthesis of racemic α,α-chlorofluoro-1-tetralone has also been achieved by treating α-fluoro-1-tetralone with N-chlorosuccinimide (NCS) after in situ formation of a silyl enolate. nih.gov

Catalytic Advancements in Alpha-Fluoroketone Synthesis

Recent progress in catalysis has significantly advanced the synthesis of α-fluoroketones, offering more efficient, selective, and environmentally benign routes. Both organocatalytic and transition-metal-catalyzed systems have been developed to address the challenges associated with selective fluorination.

Organocatalytic Systems for Alpha-Fluorination

Organocatalysis has emerged as a powerful tool for the direct and asymmetric α-fluorination of ketones. acs.orgnih.gov The challenge of slow enamine formation between ketones and secondary amine catalysts has been overcome by using primary amine catalysts, such as those derived from Cinchona alkaloids. acs.orgthieme-connect.com These catalysts enable the direct and highly enantioselective α-fluorination of a variety of cyclic ketones using electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). acs.orgnih.gov This approach provides excellent levels of regio-, chemo-, enantio-, and diastereoselectivity for diverse ketone substrates. acs.orgnih.gov

(S)-Proline and its derivatives have also been employed as organocatalysts for the α-fluorination of both aldehydes and ketones with Selectfluor, yielding the corresponding α-fluoro carbonyl compounds in moderate to good yields. thieme-connect.comresearchgate.net While the asymmetric induction with simple proline catalysts tends to be low, these methods represent the first examples of direct organocatalytic α-fluorination of these substrates. thieme-connect.comresearchgate.net

Table 2: Organocatalytic α-Fluorination of Cyclic Ketones

| Ketone Substrate | Catalyst | Fluorinating Agent | Yield (%) | Enantiomeric Excess (ee %) |

| Cyclohexanone | Cinchona Alkaloid Derivative | NFSI | 92 | 96 |

| Cyclopentanone | Cinchona Alkaloid Derivative | NFSI | 85 | 94 |

| 4-tert-Butylcyclohexanone | Cinchona Alkaloid Derivative | NFSI | 95 | 98 |

| Cycloheptanone | Cinchona Alkaloid Derivative | NFSI | 88 | 92 |

| Cyclohexanone | (S)-Proline | Selectfluor | 65 | 36 |

Transition-Metal-Catalyzed Fluorination

Transition-metal catalysis offers a versatile and powerful strategy for the formation of carbon-fluorine bonds. nih.gov Palladium is one of the most commonly used transition metals for these transformations. nih.gov For instance, palladium-catalyzed asymmetric allylic alkylation of α-fluoro-β-ketoesters has been achieved using the Trost family of chiral ligands, yielding products with up to 92% ee. whiterose.ac.uk This methodology is valuable for preparing useful intermediates like 3-fluoropiperidines. whiterose.ac.uk

Other transition metals have also been successfully employed. Chiral nickel(II)-dbfox complexes have been shown to catalyze the enantioselective fluorination of carbonyl compounds with high enantioselectivity. organic-chemistry.org Iridium catalysts, such as [Cp*IrCl2]2, are effective for the isomerization of allylic alcohols and subsequent fluorination to produce α-fluoro ketones. organic-chemistry.orgorganic-chemistry.org The unique mechanistic possibilities offered by transition metals allow for the use of new classes of substrates, providing access to novel and previously inaccessible fluorinated structures. nih.gov These catalytic systems are crucial for the continued development of efficient fluorination reactions in organic synthesis. nih.gov

Stereoselective Synthesis of Fluoroethanones

The creation of a stereocenter containing a fluorine atom is a key challenge in synthetic organic chemistry. The stereoselective synthesis of alpha-fluoroketones, including analogues of 1-Cyclopentyl-2-fluoroethanone, has been a major focus of research, leading to the development of several powerful catalytic asymmetric methods. These methods aim to control the three-dimensional arrangement of atoms, yielding enantiomerically enriched or diastereomerically pure products.

Organocatalysis has emerged as a particularly effective strategy for the enantioselective α-fluorination of ketones. The use of chiral primary amine catalysts derived from Cinchona alkaloids has been shown to be highly effective for the direct asymmetric α-fluorination of a variety of carbocyclic and heterocyclic ketones nih.govacs.orgsocietechimiquedefrance.frwallonair.beresearchgate.net. This approach typically involves the formation of a chiral enamine intermediate from the ketone substrate and the organocatalyst. The enamine then reacts with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), in a stereocontrolled manner societechimiquedefrance.frwallonair.be.

For instance, the fluorination of cyclic ketones like cyclohexanone and its derivatives has been achieved with excellent enantioselectivity, often exceeding 90% enantiomeric excess (ee) societechimiquedefrance.frwallonair.beresearchgate.net. In cases where the substrate already possesses a stereocenter, this method can exhibit high levels of diastereoselectivity. For example, the fluorination of (R)-3-methyl cyclohexanone using a Cinchona alkaloid-derived catalyst can proceed with nearly complete diastereocontrol, yielding the trans product with high diastereomeric ratio (dr) and enantiomeric excess societechimiquedefrance.frwallonair.be. The choice of the pseudoenantiomeric catalyst can also provide access to the cis diastereomer with similar high levels of stereocontrol societechimiquedefrance.frwallonair.be.

Another powerful approach involves the combination of two catalytic cycles in a "dual catalysis" or "cooperative catalysis" system nih.gov. This has been successfully applied to the asymmetric fluorination of α-branched cyclohexanones. One catalytic cycle involves the formation of a chiral enamine from a protected amino acid, while the other cycle utilizes a chiral anion phase-transfer catalyst to activate the fluorinating agent, Selectfluor nih.gov. This dual activation strategy enables the synthesis of α-fluoroketones with quaternary fluorine-containing stereocenters in high enantioselectivities nih.gov.

Metal catalysis also plays a crucial role in stereoselective fluorination. Chiral palladium complexes have been used for the enantioselective fluorination of β-ketoesters, which are precursors to chiral α-fluoroketones societechimiquedefrance.frnih.gov. These reactions can proceed with high enantioselectivity in environmentally benign solvents such as ethanol societechimiquedefrance.frnih.gov. Chiral bifunctional phase-transfer catalysts have also been successfully applied to the asymmetric fluorination of cyclic β-keto esters, achieving high enantioselectivities researchgate.net.

The table below summarizes key findings in the stereoselective synthesis of alpha-fluoroketones, highlighting the catalyst, substrate scope, fluorinating agent, and the achieved stereoselectivities.

Interactive Data Table: Stereoselective Synthesis of Alpha-Fluoroketones

| Catalyst Type | Example Catalyst | Substrate Scope | Fluorinating Agent | Achieved Stereoselectivity (ee/dr) |

| Organocatalyst (Primary Amine) | Cinchona Alkaloid Derivative | Cyclic Ketones (5, 6, 7-membered rings) | NFSI | Up to 99% ee, up to 99:1 dr |

| Dual Catalysis | Chiral Phosphoric Acid + Amino Acid Derivative | α-Branched Cyclohexanones | Selectfluor | High enantioselectivities |

| Metal Catalyst | Chiral Palladium Complex | β-Ketoesters (cyclic and acyclic) | N/A | 83-94% ee |

| Phase-Transfer Catalyst | Chiral Binaphthyl Derivative | Cyclic β-Keto Esters | N/A | High enantioselectivities |

Green Chemistry Principles in the Synthesis of Fluorinated Ketones

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing fluorinated ketones, several strategies align with these principles, focusing on improving the environmental footprint of these important reactions.

Catalysis over Stoichiometric Reagents: One of the core tenets of green chemistry is the use of catalytic reagents in preference to stoichiometric ones nih.gov. Catalytic methods, such as the organocatalytic and metal-catalyzed approaches described for stereoselective fluorination, are inherently greener than stoichiometric methods because they use small amounts of a catalyst that can be recycled, thereby reducing waste. Organocatalysis, in particular, often avoids the use of toxic and expensive heavy metals, further enhancing its green credentials .

Use of Safer Solvents and Reaction Conditions: A significant effort in green chemistry is directed towards replacing hazardous organic solvents with more benign alternatives. Research has shown that some catalytic enantioselective fluorinations can be performed in environmentally advantageous solvents like ethanol societechimiquedefrance.frnih.gov. Furthermore, solvent-free reaction conditions represent an even greener approach. The use of ball milling, a mechanochemical technique, has enabled the fast and highly enantioselective fluorination of β-keto esters catalyzed by chiral copper complexes under solvent-free conditions . This method not only eliminates the need for solvents but also often leads to shorter reaction times and high yields with low catalyst loading . Some fluorinations of ketones have also been successfully carried out in water using a micellar system organic-chemistry.org.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces the energy requirements of a chemical process. Many of the organocatalytic fluorination reactions are performed under mild conditions, contributing to their energy efficiency mdpi.com. The development of photocatalytic methods, which utilize visible light to drive reactions, is another avenue for improving energy efficiency in fluorination chemistry.

The following table summarizes how different synthetic strategies for alpha-fluoroketones align with key green chemistry principles.

Interactive Data Table: Green Chemistry Principles in Fluorinated Ketone Synthesis

| Green Chemistry Principle | Synthetic Strategy | Example/Benefit |

| Catalysis | Organocatalysis | Avoids heavy metals, mild reaction conditions. |

| Metal Catalysis | High efficiency and selectivity, potential for catalyst recycling. | |

| Atom Economy | Catalytic Cycles | Minimizes waste by regenerating the active catalyst. |

| Safer Solvents | Use of Ethanol | Less toxic and more environmentally benign than many organic solvents. |

| Use of Water | Non-toxic, abundant, and safe solvent. | |

| Solvent-Free Conditions (Mechanochemistry) | Eliminates solvent waste, can lead to faster reactions. | |

| Energy Efficiency | Mild Reaction Conditions | Many catalytic fluorinations proceed at or near room temperature. |

Chemical Reactivity and Transformation Profiles of 1 Cyclopentyl 2 Fluoroethanone

Electrophilic Nature of the Carbonyl Group in Alpha-Fluoroketones

The carbonyl group (C=O) is inherently polar, with the carbon atom bearing a partial positive charge, making it an electrophile susceptible to nucleophilic attack. libretexts.orglibretexts.org In alpha-fluoroketones like 1-Cyclopentyl-2-fluoroethanone, the presence of the fluorine atom at the alpha-position significantly modulates this electrophilicity. The strong electron-withdrawing inductive effect of fluorine enhances the partial positive charge on the carbonyl carbon, thereby increasing its reactivity towards nucleophiles compared to non-halogenated ketones. nih.govnih.gov This heightened electrophilicity makes the carbonyl group a prime target for nucleophilic addition reactions. nih.gov

| Compared Ketones | Relative Ratio of Reduced Products (Fluoro:Chloro/Bromo) | Observation |

|---|---|---|

| α-Fluoroacetophenone vs. α-Chloroacetophenone | 1.00 : 1.70 | α-Fluoroacetophenone is less reactive. |

| α-Fluoroacetophenone vs. α-Bromoacetophenone | 1.00 : 1.30 | α-Fluoroacetophenone is less reactive. |

Reactions Involving the Alpha-Fluorine Moiety

The carbon-fluorine bond at the alpha-position is highly polarized, making the alpha-carbon susceptible to certain transformations, although the C-F bond is generally strong. Key reactions include rearrangements and reductive processes.

One of the most significant reactions for alpha-halo ketones is the Favorskii rearrangement . organicreactions.org This reaction occurs in the presence of a base (such as an alkoxide or hydroxide) and typically transforms alpha-halo ketones into carboxylic acid derivatives. wikipedia.orgnrochemistry.com For acyclic alpha-halo ketones with an enolizable proton, the mechanism is believed to proceed through a cyclopropanone intermediate. alfa-chemistry.commychemblog.com The base abstracts a proton to form an enolate, which then undergoes intramolecular nucleophilic attack to displace the halide and form the cyclopropanone ring. Subsequent nucleophilic attack by the base on the cyclopropanone carbonyl group, followed by ring-opening, yields the rearranged carboxylic acid, ester, or amide product. wikipedia.orgmychemblog.com In the case of this compound, treatment with a base like sodium methoxide would be expected to yield a derivative of a rearranged carboxylic acid.

Another important transformation is reductive dehalogenation . Alpha-halo ketones can be reduced with the loss of the halogen atom to generate enolates in a site-specific manner. wikipedia.org These enolates can then be trapped by electrophiles or participate in reactions typical of enolates, such as aldol or Michael reactions. wikipedia.org Furthermore, enzymatic reactions have been shown to achieve hydrodefluorination. Transaminase (TA) enzymes, in the presence of an amine donor, can catalyze the selective removal of the fluorine atom from alpha-fluoroketones to yield the corresponding ketone. whiterose.ac.uk This process is noteworthy as the selective cleavage of aliphatic C-F bonds is often challenging. whiterose.ac.uk

Other Functional Group Interconversions

Beyond reactions that directly involve the alpha-fluorine as a leaving group, the ketone functionality of this compound can undergo a variety of standard carbonyl transformations.

Reduction to Alcohols: The carbonyl group can be reduced to a secondary alcohol (1-Cyclopentyl-2-fluoroethanol). Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). compoundchem.com As noted earlier, the reactivity towards NaBH₄ is well-documented for alpha-fluoroketones. nih.govbeilstein-journals.org

Reaction with Organometallic Reagents: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily attack the electrophilic carbonyl carbon. libretexts.org This reaction, known as a 1,2-addition, results in the formation of a tertiary alcohol after an acidic workup. libretexts.orglibretexts.org For example, reacting this compound with methylmagnesium bromide would yield 2-Cyclopentyl-3-fluoro-2-butanol. These reactions are typically irreversible and proceed under kinetic control. libretexts.org

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Favorskii Rearrangement | Base (e.g., NaOMe, NaOH) | Carboxylic Acid Derivative (Ester, Acid) |

| Reductive Dehalogenation | Reducing agents (e.g., Zn, SmI₂) | Ketone (Cyclopentylethanone) |

| Carbonyl Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Addition of Organometallics | Grignard (R-MgX) or Organolithium (R-Li) | Tertiary Alcohol |

Advanced Spectroscopic and Analytical Characterization of 1 Cyclopentyl 2 Fluoroethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Organofluorine Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organofluorine compounds. For 1-Cyclopentyl-2-fluoroethanone, a comprehensive analysis would involve ¹H, ¹³C, and ¹⁹F NMR spectroscopy to provide a complete picture of the molecule's atomic connectivity and environment.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the cyclopentyl ring and the α-fluorinated methylene group. The protons on the fluorinated carbon would appear as a doublet due to coupling with the adjacent fluorine atom (²J-coupling). The methine proton on the cyclopentyl ring adjacent to the carbonyl group would likely appear as a multiplet, shifted downfield due to the electron-withdrawing effect of the carbonyl. The remaining protons of the cyclopentyl ring would appear as complex multiplets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| CH₂F | 4.5 - 5.5 | Doublet | JH-F ≈ 45-50 |

| CH(CO) | 2.8 - 3.5 | Multiplet |

Note: The data in this table is predicted based on typical values for similar structural motifs and has not been experimentally verified for this compound.

¹³C NMR Spectroscopic Analysis

In the ¹³C NMR spectrum, the carbonyl carbon would be the most downfield signal. The carbon atom bonded to the fluorine would exhibit a large one-bond carbon-fluorine coupling constant (¹J-coupling), appearing as a doublet. The carbons of the cyclopentyl ring would appear at distinct chemical shifts, with the carbon attached to the carbonyl group being the most deshielded among them.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| C=O | 200 - 210 | Singlet | |

| CH₂F | 80 - 90 | Doublet | JC-F ≈ 170-200 |

| CH(CO) | 45 - 55 | Singlet |

Note: The data in this table is predicted based on typical values for similar structural motifs and has not been experimentally verified for this compound.

¹⁹F NMR Spectroscopic Investigations

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated organic compounds. nih.gov For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom. acs.org This signal would be split into a triplet due to coupling with the two adjacent protons of the methylene group. wikipedia.org The chemical shift of this resonance would be indicative of the electronic environment of the fluorine atom. acs.org

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|

Note: The data in this table is predicted based on typical values for similar structural motifs and has not been experimentally verified for this compound.

Mass Spectrometry (MS) Techniques for Structural Elucidation

Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion peak (M⁺). nist.gov Common fragmentation pathways for ketones include alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. chemguide.co.uklibretexts.org For this molecule, cleavage of the cyclopentyl ring or loss of the fluoromethyl group would be expected fragmentation patterns. chemguide.co.uklibretexts.org

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z |

|---|---|

| [C₇H₁₁FO]⁺ (Molecular Ion) | 130.08 |

| [C₅H₉CO]⁺ | 97.07 |

| [C₅H₉]⁺ | 69.07 |

Note: The data in this table is predicted based on general fragmentation patterns of ketones and has not been experimentally verified for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1720-1740 cm⁻¹. A distinct C-F stretching vibration would also be expected, usually appearing in the region of 1000-1100 cm⁻¹. The spectrum would also show characteristic C-H stretching and bending vibrations for the cyclopentyl and methylene groups.

Table 5: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C=O Stretch | 1720 - 1740 |

| C-F Stretch | 1000 - 1100 |

| C-H Stretch (sp³) | 2850 - 3000 |

Note: The data in this table is predicted based on typical IR frequencies for the respective functional groups and has not been experimentally verified for this compound.

Advanced Chromatographic Separation Methods

For the purification and analysis of this compound, advanced chromatographic techniques would be essential. High-performance liquid chromatography (HPLC), likely using a reversed-phase column, would be a suitable method for purification and purity assessment. Gas chromatography (GC), possibly coupled with mass spectrometry (GC-MS), would be effective for analyzing the volatility and purity of the compound, as well as for separating it from any reaction byproducts. The choice of column and conditions would depend on the polarity and boiling point of the compound.

Future Perspectives in 1 Cyclopentyl 2 Fluoroethanone Research

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms governing the formation and reactivity of 1-Cyclopentyl-2-fluoroethanone is crucial for optimizing existing synthetic routes and designing new transformations. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.

For electrophilic fluorination , a key area of investigation will be the precise nature of the fluorine transfer step. sapub.org Both polar (ionic) and single-electron transfer (SET) pathways have been proposed, and the dominant mechanism can be influenced by the substrate, fluorinating agent, and reaction conditions. sapub.orgacs.org For this compound, the electron-donating nature of the cyclopentyl group may influence the stability of potential radical cation intermediates, making an SET pathway more plausible under certain conditions. Detailed kinetic studies, cyclic voltammetry, and the use of radical traps could provide experimental evidence to distinguish between these pathways.

Computational chemistry will play an increasingly important role in these mechanistic studies. researchgate.netnih.gov Density Functional Theory (DFT) calculations can be used to model the transition states of different proposed mechanisms, providing insights into the reaction energetics and the factors that control selectivity. acs.org For instance, computational analysis could predict the relative energies of the enol and enolate intermediates of 1-cyclopentylethanone and their subsequent reaction with electrophilic fluorine sources, helping to rationalize and predict experimental outcomes. nih.gov Furthermore, computational studies can explore the conformational landscape of this compound and how the presence of the fluorine atom influences the molecule's electronic structure and reactivity in subsequent transformations.

Innovative Applications in Chemical Research

The unique properties conferred by the α-fluoro-ketone motif suggest that this compound could find a range of innovative applications in various fields of chemical research.

In medicinal chemistry , α-fluoroketones are known to be potent inhibitors of various enzymes, particularly serine and cysteine proteases. nih.gov The electrophilic carbonyl carbon, enhanced by the adjacent electron-withdrawing fluorine atom, can form a stable hemiacetal or hemiketal with active site residues. The cyclopentyl group of this compound could provide a lipophilic handle to enhance binding to specific enzyme pockets. Future research could involve screening this compound against a panel of proteases to identify potential therapeutic targets. Furthermore, the incorporation of this moiety into larger, more complex molecules could lead to the development of novel drug candidates with improved metabolic stability and bioavailability. nih.goveurekaselect.com

The reactivity of the α-fluoro-ketone functionality also makes it a versatile building block in organic synthesis . nbinno.com For example, it can undergo various nucleophilic addition and substitution reactions, providing access to a range of fluorinated derivatives. The development of stereoselective reactions at the carbonyl group or the α-carbon would be a particularly valuable area of future research, enabling the synthesis of chiral fluorinated molecules. nih.gov The use of this compound as a precursor in the synthesis of fluorinated heterocycles or as a component in asymmetric catalysis are also promising avenues for exploration. acs.org

In materials science , the introduction of fluorine can significantly alter the physical and chemical properties of organic materials. namu.wiki While less explored for simple α-fluoroketones, there is potential for this compound to be used as a building block for the synthesis of novel polymers or liquid crystals with tailored properties such as enhanced thermal stability or specific dielectric characteristics. google.com

| Field of Research | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibitor (e.g., proteases) | Electrophilic carbonyl, lipophilic cyclopentyl group for binding |

| Organic Synthesis | Versatile fluorinated building block | Reactive carbonyl and α-carbon for further functionalization |

| Asymmetric Catalysis | Chiral ligand precursor | Potential for stereoselective modifications |

| Materials Science | Monomer for fluorinated polymers | Introduction of fluorine to modify material properties |

Q & A

Q. What are the optimal synthetic routes for 1-Cyclopentyl-2-fluoroethanone, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of fluorinated ketones like this compound often employs Friedel-Crafts acylation. For cyclopentyl derivatives, cyclopentane carbonyl chloride can react with fluorinated aromatic precursors in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key parameters include:

- Catalyst stoichiometry : A 1:1.2 molar ratio of substrate to AlCl₃ minimizes side reactions.

- Solvent choice : Dichloromethane or nitrobenzene enhances electrophilic acylation.

- Temperature : Reactions typically proceed at 0–5°C to control exothermicity.

Post-synthesis, purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) improves yield. Confirm purity using melting point analysis or GC-MS.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals indicate successful synthesis?

- Methodological Answer :

- ¹⁹F NMR : A singlet near δ -120 ppm confirms the presence of the fluorine atom adjacent to the carbonyl group .

- ¹H NMR : The cyclopentyl group shows multiplet peaks between δ 1.5–2.5 ppm, while the carbonyl proton (if enolizable) may appear as a downfield triplet (~δ 3.0 ppm).

- IR Spectroscopy : A strong absorption band at ~1700 cm⁻¹ corresponds to the C=O stretch, and C-F vibrations appear at 1100–1000 cm⁻¹.

- Mass Spectrometry (EI-MS) : The molecular ion peak [M⁺] at m/z 156 (C₈H₁₁FO) and fragment ions (e.g., loss of cyclopentyl group at m/z 85) validate the structure .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound, and what are the implications of observed dihedral angles on reactivity?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals spatial arrangements critical for understanding steric and electronic effects. For analogous fluorinated ketones:

- Dihedral angles : The cyclopentyl ring and fluorinated moiety exhibit angles of 47.6°–63.9° with adjacent aromatic groups, influencing steric hindrance and π-π stacking .

- Hydrogen bonding : Short C–H⋯F contacts (2.3–2.5 Å) stabilize crystal packing, which can correlate with solubility and melting behavior .

Refinement parameters (e.g., R factor < 0.05, data-to-parameter ratio > 18:1) ensure accuracy . Computational tools like Mercury or Olex2 can model these angles to predict reactivity in nucleophilic acyl substitutions.

Q. What computational methods are suitable for modeling the electronic effects of the fluorine substituent in this compound, and how do these predictions align with experimental data?

- Methodological Answer :

- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis sets calculate electrostatic potential surfaces, showing electron-withdrawing effects of fluorine. The fluorine’s electronegativity lowers the LUMO energy, enhancing electrophilicity at the carbonyl group .

- Molecular Dynamics (MD) : Simulates solvent interactions; polar solvents (e.g., DMSO) stabilize the ketone via dipole-dipole interactions, aligning with experimental solubility trends .

Validate predictions against experimental boiling points (e.g., Tboil = 469.2 K for similar fluoroketones ) and NMR chemical shifts.

Q. How should researchers address contradictions in reported data (e.g., divergent dihedral angles or reaction yields) for this compound derivatives?

- Methodological Answer :

- Statistical analysis : Apply ANOVA or t-tests to compare crystallographic datasets (e.g., dihedral angles from multiple studies ). Outliers may arise from crystal packing effects or measurement errors.

- Reaction optimization : Use Design of Experiments (DoE) to identify confounding variables (e.g., moisture in AlCl₃ catalysts) that reduce yield reproducibility .

- Peer validation : Cross-reference spectral data with databases like PubChem or NIST Chemistry WebBook to resolve discrepancies in peak assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.